N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide
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Overview
Description
N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with an amino group at the 2-position and a chlorine atom at the 5-position on the phenyl ring, along with a hydroxyl group at the 4-position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with 4-hydroxybenzoic acid to form the desired compound . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield 2-amino-5-chlorophenol, followed by a condensation reaction with 4-hydroxybenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure control to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like iron powder and toluene for reduction reactions, and oxidizing agents such as manganese dioxide for oxidation reactions . Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: This compound is structurally similar and is used in the synthesis of benzodiazepines.
2-Amino-5-chlorophenol: Another similar compound used in various chemical reactions and synthesis.
Uniqueness
N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-amino-5-chlorophenyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPLTCVSGESLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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